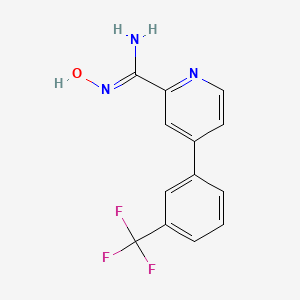![molecular formula C15H23N3S B1417773 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide CAS No. 1154914-67-6](/img/structure/B1417773.png)
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide
Overview
Description
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide is a chemical compound with the molecular formula C15H23N3S and a molecular weight of 277.43 g/mol . The compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a carbothioamide group attached to an isopropylphenyl moiety .
Preparation Methods
The synthesis of 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 4-methylpiperazine with 2-isopropylphenyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide can be compared with other similar compounds, such as:
N-(2-isopropylphenyl)-4-methylpiperazine-1-carbothioamide: Similar structure but with different substituents on the piperazine ring.
4-methyl-N-(2-phenyl)piperazine-1-carbothioamide: Lacks the isopropyl group on the phenyl ring.
N-(2-isopropylphenyl)piperazine-1-carbothioamide: Lacks the methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-N-(2-propan-2-ylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3S/c1-12(2)13-6-4-5-7-14(13)16-15(19)18-10-8-17(3)9-11-18/h4-7,12H,8-11H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEARSPMYBWDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


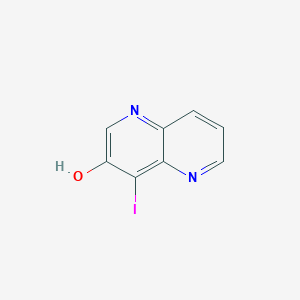

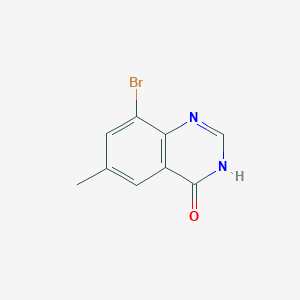
![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)
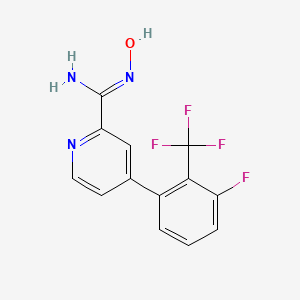
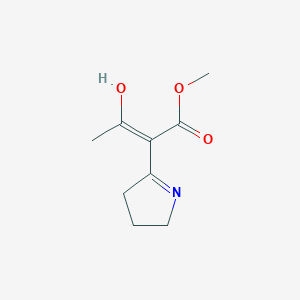
![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
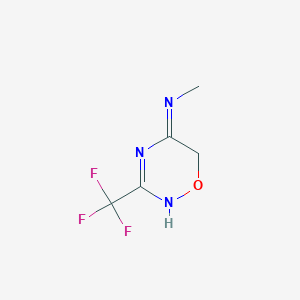
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417711.png)
